5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chloro group and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidinyl Moiety: This can be achieved through the reaction of appropriate methoxy-substituted pyrimidine derivatives.
Coupling with Benzamide: The pyrimidinyl moiety is then coupled with a benzamide derivative that has been pre-functionalized with a chloro group.
Final Modifications: The final product is obtained after purification and any necessary modifications to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-hydroxybenzamide
- 5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-ethoxybenzamide
Uniqueness
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-20-11-5-4-8(15)6-9(11)12(19)17-10-7-16-14(22-3)18-13(10)21-2/h4-7H,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMSNKJMCFYPCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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